

1-(4-Boc-aminobutyl)piperazine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Boc-aminobutyl)piperazine**

Cat. No.: **B1275745**

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Boc-aminobutyl)piperazine

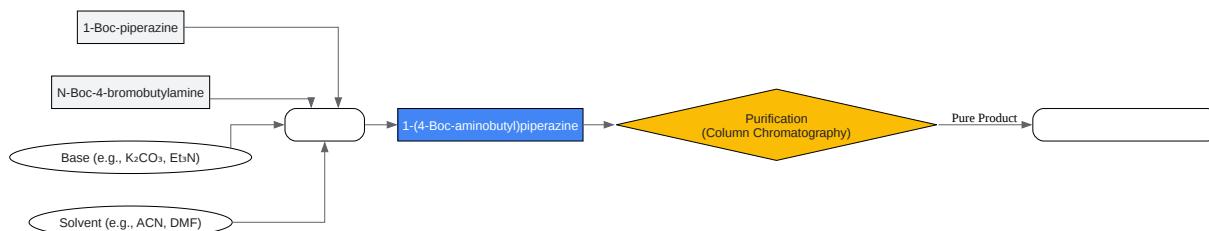
For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine, also known by its IUPAC name tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a piperazine moiety, a common pharmacophore, and a Boc-protected amine, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

While extensive experimental data for **1-(4-Boc-aminobutyl)piperazine** is not widely published in readily accessible databases, a compilation of its known and calculated properties is presented below. It is important to note that some of these values are predicted and should be used as a guide pending experimental verification.


Property	Value	Source
IUPAC Name	tert-butyl (4-(piperazin-1-yl)butyl)carbamate	N/A
Synonyms	1-(4-Boc-aminobutyl)piperazine, tert-Butyl N-[4-(piperazin-1-yl)butyl]carbamate	[1]
CAS Number	874831-61-5	[1] [2]
Molecular Formula	C ₁₃ H ₂₇ N ₃ O ₂	[1] [2]
Molecular Weight	257.38 g/mol	[2]
Appearance	Not explicitly reported; likely a solid or oil	N/A
Melting Point	Not experimentally determined	N/A
Boiling Point	Not experimentally determined	N/A
Solubility	Not experimentally determined	N/A
Topological Polar Surface Area	53.6 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	7	[1]

Synthesis and Experimental Protocols

The synthesis of **1-(4-Boc-aminobutyl)piperazine** can be achieved through the N-alkylation of 1-Boc-piperazine with a suitable 4-carbon linker containing a protected amine. A general, representative protocol is detailed below. This protocol is based on established methods for the synthesis of similar monosubstituted piperazines.[\[3\]](#)

General Synthesis Workflow

The synthesis of **1-(4-Boc-aminobutyl)piperazine** typically involves the reaction of 1-Boc-piperazine with a 4-halobutyl derivative where the amino group is protected, for instance, as a phthalimide. The subsequent deprotection of the amine and Boc group can be performed as needed for further synthetic steps. A more direct approach involves the use of N-Boc-4-bromobutylamine.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(4-Boc-aminobutyl)piperazine**.

Detailed Experimental Protocol: N-Alkylation of 1-Boc-piperazine

Materials:

- 1-Boc-piperazine
- N-Boc-4-bromobutylamine
- Potassium carbonate (K_2CO_3) or Triethylamine (Et_3N)
- Acetonitrile (ACN) or Dimethylformamide (DMF)

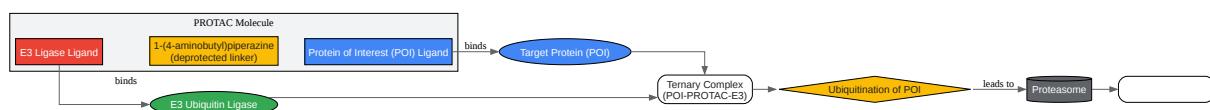
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

- To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile or DMF, add N-Boc-4-bromobutylamine (1.0-1.2 eq) and a base such as potassium carbonate or triethylamine (2-3 eq).
- Stir the reaction mixture at room temperature or heat to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **1-(4-Boc-aminobutyl)piperazine**.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for best results.

Spectral Data


As of the latest search, specific, experimentally-derived NMR and IR spectra for **1-(4-Boc-aminobutyl)piperazine** are not publicly available in spectral databases. Researchers are advised to acquire their own analytical data upon synthesis for structural confirmation.

Application in PROTAC Technology

The primary and most significant application of **1-(4-Boc-aminobutyl)piperazine** is as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).^[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a PROTAC Linker

The **1-(4-Boc-aminobutyl)piperazine** molecule serves as a versatile building block for constructing the linker region of a PROTAC. The piperazine nitrogen provides a point of attachment for one of the PROTAC's terminal ligands (either the E3 ligase binder or the target protein binder), while the Boc-protected amine, after deprotection, allows for the connection to the other end of the linker or the second ligand. The butyl chain provides spacing and flexibility to the linker, which is crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

[Click to download full resolution via product page](#)

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

1-(4-Boc-aminobutyl)piperazine is a key synthetic intermediate with significant utility in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. While a complete, experimentally verified physicochemical profile is yet to be consolidated in public domains, its structural features and role as a PROTAC linker are well-established. The provided synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. As the development of novel PROTACs continues to accelerate, the demand for versatile linkers such as **1-(4-Boc-aminobutyl)piperazine** is expected to grow, underscoring the importance of a thorough understanding of its chemical properties and synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-(4-Boc-aminobutyl)piperazine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275745#1-4-boc-aminobutyl-piperazine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com